![molecular formula C12H18N2O B124577 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- CAS No. 141809-45-2](/img/structure/B124577.png)
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
Overview
Description
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(2-aminoethylamino)ethanol , have been used in various applications, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
It’s worth noting that similar compounds, like 4-(2-aminoethyl)benzenesulfonamide , have been shown to interact with targets such as Carbonic Anhydrase 2 . This interaction could potentially alter the function of the target, leading to changes at the cellular level.
Biochemical Pathways
Compounds with similar structures, such as dopamine , are known to play crucial roles in various biochemical pathways, including neurotransmission. Therefore, it’s plausible that 4-(2-aminoethylamino)-1-phenylbutan-1-one could influence similar pathways.
Pharmacokinetics
Similar compounds like 2-(2-aminoethylamino)ethanol have been shown to have superior co2 separation performance compared to monoethanolamine , suggesting that the compound could have unique pharmacokinetic properties.
Action Environment
It’s worth noting that similar compounds, such as polyaspartic acid-capped 2-aminoethylamino acid (pasp–ed2a), have been shown to have better scale inhibition performance for caco3 and caso4 than pasp with a low concentration, a high temperature, and an extended duration .
Biological Activity
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- is a compound of interest due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its therapeutic and toxicological profiles. This article reviews various studies that explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- can be represented as follows:
This compound features a butanone moiety linked to an aminoethylamino group and a phenyl ring, contributing to its unique chemical properties.
The biological activity of this compound is believed to arise from its ability to interact with various biomolecules, including enzymes and receptors. The exact mechanism remains under investigation; however, it is hypothesized that the amino groups may facilitate hydrogen bonding with target proteins, potentially altering their activity and leading to various biological effects .
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- on different cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in various studies:
These values indicate that the compound exhibits significant cytotoxicity against HeLa cells compared to MCF-7 cells, suggesting a selective action that may be leveraged for therapeutic purposes.
Case Study 1: Cytotoxic Evaluation
A study conducted on the cytotoxic effects of various derivatives of compounds related to 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- revealed that compounds with aromatic substitutions exhibited higher cytotoxicity. For instance, derivatives with phenyl and chlorophenyl groups showed enhanced activity against both MCF-7 and HeLa cell lines .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism behind the cytotoxic effects observed in cancer cells. The study suggested that the compound might induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death .
Therapeutic Applications
The potential therapeutic applications of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- are being explored in various contexts:
- Cancer Treatment : Due to its cytotoxic properties against specific cancer cell lines, further research is warranted to evaluate its efficacy in vivo.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating a potential role in treating infections.
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests potential utility in drug development, particularly as a precursor or intermediate in synthesizing pharmaceutical agents.
Case Study: Antidepressant Properties
Research indicates that derivatives of aminoalkyl phenyl compounds exhibit antidepressant activity. For instance, analogs of 1-butanone derivatives have been evaluated for their efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural similarity to known antidepressants suggests that 1-butanone, 4-((2-aminoethyl)amino)-1-phenyl- could also possess similar pharmacological properties.
Material Science Applications
Polymer Synthesis
The compound can serve as a building block for synthesizing polymers with specific properties. Its amine functionality allows it to participate in polycondensation reactions, leading to the development of materials with enhanced mechanical strength and thermal stability.
Property | Value |
---|---|
Tensile Strength | High |
Thermal Stability | Moderate |
Flexibility | Variable |
Case Study: Coatings and Adhesives
In material science, the incorporation of amine-containing compounds into epoxy resins has been shown to improve adhesion properties. Research conducted on epoxy formulations containing similar aminoalkyl compounds demonstrated enhanced performance in protective coatings used in automotive applications.
Chemical Synthesis Applications
The compound can act as an important intermediate in organic synthesis. Its reactive functional groups allow for various transformations, including alkylation and acylation reactions.
Synthetic Pathways
- Alkylation Reactions: The amine group can undergo alkylation to produce quaternary ammonium salts.
- Acylation Reactions: The phenolic component can be acylated to generate esters with potential biological activity.
Toxicological Considerations
Understanding the safety profile of this compound is crucial for its application in consumer products and pharmaceuticals. Toxicological assessments indicate that while the compound has low acute toxicity, long-term exposure studies are necessary to evaluate its chronic effects on human health and the environment.
Properties
IUPAC Name |
4-(2-aminoethylamino)-1-phenylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-10-14-9-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRJHARGFOWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161833 | |
Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141809-45-2 | |
Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141809452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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